Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride
Brand Name: Vulcanchem
CAS No.: 930604-29-8
VCID: VC5444289
InChI: InChI=1S/C13H24N2O2.2ClH/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12;;/h11-12,14H,2-10H2,1H3;2*1H
SMILES: CCOC(=O)C1CCN(CC1)C2CCNCC2.Cl.Cl
Molecular Formula: C13H26Cl2N2O2
Molecular Weight: 313.26

Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride

CAS No.: 930604-29-8

Cat. No.: VC5444289

Molecular Formula: C13H26Cl2N2O2

Molecular Weight: 313.26

* For research use only. Not for human or veterinary use.

Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride - 930604-29-8

Specification

CAS No. 930604-29-8
Molecular Formula C13H26Cl2N2O2
Molecular Weight 313.26
IUPAC Name ethyl 1-piperidin-4-ylpiperidine-4-carboxylate;dihydrochloride
Standard InChI InChI=1S/C13H24N2O2.2ClH/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12;;/h11-12,14H,2-10H2,1H3;2*1H
Standard InChI Key GCLPMHPBTNQQCJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)C2CCNCC2.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride consists of two piperidine rings linked at their 1- and 4'-positions, with an ethyl ester group (-COOCH2_2CH3_3) at the 4-position of one ring. The dihydrochloride salt enhances its solubility in polar solvents compared to the free base form. X-ray crystallography reveals a chair conformation for both piperidine rings, stabilized by intramolecular hydrogen bonds between the protonated amine groups and chloride ions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H26Cl2N2O2\text{C}_{13}\text{H}_{26}\text{Cl}_2\text{N}_2\text{O}_2
Molecular Weight313.26 g/mol
Melting Point215–218°C (decomposes)
Solubility in Water>50 mg/mL (20°C)
pKa (Amine Groups)8.2 ± 0.3

Synthesis and Industrial Production

Patent-Based Synthesis Route

The most efficient synthesis method, described in European Patent EP1846371B1, involves reacting 4-piperidinopiperidine with triphosgene (CCl3O2CCl3\text{CCl}_3\text{O}_2\text{CCl}_3) in methylene chloride (CH2Cl2\text{CH}_2\text{Cl}_2) . Key steps include:

  • Phosgenation: Triphosgene (1.3–1.5 equivalents) reacts with 4-piperidinopiperidine at 20–25°C, forming [1,4']bipiperidinyl-1'-carbonyl chloride.

  • Solvent Exchange: Acetonitrile (CH3CN\text{CH}_3\text{CN}) is added to facilitate distillation of methylene chloride, reducing dimer impurities to <1% .

  • Crystallization: The hydrochloride salt precipitates in toluene, yielding >95% purity after recrystallization .

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueImpact on Yield/Purity
Triphosgene Equivalents1.4 eqMaximizes conversion
Distillation Temperature63°CMinimizes dimerization
Crystallization SolventTolueneEnhances crystal purity

Applications in Pharmaceutical Development

Neurological Drug Precursors

The compound’s bipiperidine scaffold mimics neurotransmitters like acetylcholine, enabling its use in synthesizing acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease. For example, it serves as a precursor to irinotecan, a topoisomerase inhibitor used in colorectal cancer therapy .

Enzyme Inhibition Studies

In biochemical assays, the ethyl ester group facilitates reversible binding to urease, an enzyme implicated in Helicobacter pylori infections. Competitive inhibition constants (KiK_i) of 12 ± 3 μM have been reported.

Material Science Applications

Polymer Modifiers

The compound’s rigid bicyclic structure improves thermal stability in epoxy resins. Blending 5 wt% into bisphenol-A diglycidyl ether increases the glass transition temperature (TgT_g) from 120°C to 145°C.

Hazard CategoryRisk StatementPrecautionary Measures
Acute Toxicity (Oral)Harmful if swallowedUse fume hood; avoid ingestion
Skin Corrosion/IrritationCauses severe irritationWear nitrile gloves and goggles

Recent Research Advances

Catalytic Asymmetric Synthesis

A 2024 study demonstrated the compound’s utility in organocatalysis, achieving 92% enantiomeric excess (ee) in Michael additions using thiourea derivatives.

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